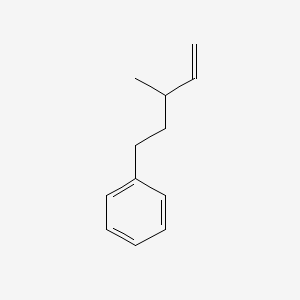

(3-Methyl-4-pentenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-4-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECDVQPZVWBGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340962 | |

| Record name | (3-Methyl-4-pentenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42524-30-1 | |

| Record name | (3-Methyl-4-pentenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 4 Pentenyl Benzene and Analogous Structures

Strategic Approaches to Alkene Functionalization of Benzene (B151609) Rings

The introduction of an alkenyl group onto a benzene ring is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this, each with its own advantages and limitations.

Friedel-Crafts Alkylation with Branched Pentenyl Derivatives

Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. libretexts.orglibretexts.org In the context of synthesizing (3-methyl-4-pentenyl)benzene, this would involve the reaction of benzene with a suitable branched pentenyl halide, such as 4-chloro-3-methyl-1-pentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The mechanism begins with the activation of the alkyl halide by the Lewis acid, generating a carbocation electrophile. libretexts.org This carbocation is then attacked by the electron-rich benzene ring, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (an arenium ion). Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. libretexts.org

However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. Primary and secondary carbocations can rearrange to more stable carbocations, leading to a mixture of isomeric products. In the synthesis of this compound, the initial secondary carbocation could potentially rearrange, complicating the product distribution. One industrial application of this reaction is the synthesis of ethylbenzene (B125841) from benzene and ethene. chemguide.co.uk

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are powerful tools for constructing carbon-carbon bonds with high selectivity. youtube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. youtube.com For the synthesis of this compound, a plausible strategy would involve the cross-coupling of a phenyl-containing reagent with a (3-methyl-4-pentenyl)-containing reagent.

Several named cross-coupling reactions are applicable, including:

Suzuki Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net

Stille Coupling: This involves the reaction of an organotin compound (stannane) with an organic halide, catalyzed by palladium. youtube.com

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide using a nickel or palladium catalyst. youtube.com

Hiyama Coupling: This reaction employs an organosilane, which is activated by a fluoride (B91410) source, to couple with an organic halide under palladium catalysis. youtube.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to the metal center, transmetalation of the organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.com

Wittig Olefination and Related Phosphonium (B103445) Ylide Chemistry for Olefin Synthesis

The Wittig reaction is a highly versatile method for synthesizing alkenes from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comwikipedia.org It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. wikipedia.org To synthesize this compound, one could envision reacting a suitable phenyl-containing aldehyde or ketone with a phosphorus ylide derived from a branched pentenyl halide.

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.org This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct, which provides the thermodynamic driving force for the reaction. umass.edu

A key advantage of the Wittig reaction is its ability to control the position of the double bond. The geometry of the resulting alkene (E or Z) can often be influenced by the nature of the ylide and the reaction conditions. berkeley.edu

Grignard Reagents and Organometallic Additions for Carbon Chain Elongation

Grignard reagents, with the general formula RMgX, are strong nucleophiles and bases that are highly effective for forming carbon-carbon bonds. libretexts.org They are prepared by reacting an organic halide with magnesium metal in an ether solvent. libretexts.org

For the synthesis of this compound, a Grignard reagent could be used in several ways. For example, a phenyl Grignard reagent (phenylmagnesium bromide) could be reacted with an epoxide containing the branched pentenyl structure. The nucleophilic attack of the Grignard reagent opens the epoxide ring, forming a new carbon-carbon bond and an alcohol, which can then be further modified. masterorganicchemistry.com

Alternatively, a Grignard reagent containing the (3-methyl-4-pentenyl) moiety could be prepared and reacted with a phenyl-containing electrophile, such as an aldehyde, ketone, or ester. masterorganicchemistry.com Reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, while reaction with an ester leads to a tertiary alcohol after double addition. masterorganicchemistry.com These reactions provide a powerful means of elongating the carbon chain and introducing the desired phenyl group.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as either the E (trans) or Z (cis) isomer. Controlling the stereochemistry of this double bond is a crucial aspect of the synthesis, as the biological activity and physical properties of the isomers can differ significantly.

Control of Olefin Geometry (E/Z Isomerism)

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration to an alkene. studymind.co.uk The groups attached to each carbon of the double bond are assigned priorities based on atomic number. If the higher-priority groups are on the same side of the double bond, it is the Z-isomer; if they are on opposite sides, it is the E-isomer. studymind.co.uk

Several synthetic strategies can be employed to influence the E/Z ratio of the product:

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide. berkeley.edu

Unstabilized ylides (with alkyl or hydrogen substituents) generally favor the formation of Z-alkenes. berkeley.edu

Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically lead to the E-alkene as the major product. berkeley.edu

Semi-stabilized ylides (with aromatic substituents) often give a mixture of E and Z isomers. berkeley.edu

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses phosphonate (B1237965) esters instead of phosphonium salts. The HWE reaction often provides higher E-selectivity than the standard Wittig reaction and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. berkeley.edu

Olefin Metathesis: This powerful reaction, for which the 2005 Nobel Prize in Chemistry was awarded, involves the redistribution of alkene fragments catalyzed by transition metal complexes. researchfeatures.com By choosing the appropriate catalyst, it is possible to achieve high selectivity for either the E or Z isomer. researchfeatures.com

Photoisomerization: The E/Z ratio of an alkene mixture can sometimes be altered by irradiation with light, often in the presence of a photosensitizer. researchgate.netrsc.org This can be a useful method for enriching the desired isomer.

Chiral Auxiliary-Mediated Asymmetric Approaches

Achieving stereocontrol in the synthesis of complex molecules is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a non-chiral substrate to direct the formation of a specific stereoisomer. youtube.com This strategy involves attaching a chiral auxiliary to the substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. youtube.comacs.org

Pseudoephedrine has been a widely used chiral auxiliary for diastereoselective alkylation reactions, providing access to a variety of enantiomerically enriched compounds. harvard.edu However, due to its association with illicit substance synthesis, its availability is restricted. harvard.edu A notable alternative is pseudoephenamine, which has demonstrated equal or even superior diastereoselectivity in alkylation reactions, particularly in the formation of quaternary stereocenters. harvard.edu Amides derived from pseudoephenamine also tend to be more crystalline, facilitating purification. harvard.edu

The general mechanism involves the binding of the non-chiral substrate to the chiral auxiliary, followed by a diastereoselective reaction with a reagent, and finally, the removal of the auxiliary to yield the desired enantiomerically pure product. youtube.com

Catalytic Systems in the Synthesis of Substituted Benzenes

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted benzenes. Both transition metal and acid catalysis offer distinct advantages and are widely employed in alkylation and other carbon-carbon bond-forming reactions.

Transition Metal Catalysis in Alkylation and Olefin Metathesis

Transition metal-catalyzed reactions provide powerful alternatives to traditional acid-catalyzed methods for arene alkylation and alkenylation. acs.org These methods often exhibit different regioselectivity and functional group tolerance. acs.org

Alkylation: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of alkyl- and alkenylarenes. acs.org However, these reactions typically require pre-functionalized starting materials, such as aryl halides. acs.org More recent developments have focused on direct C-H activation of arenes. For instance, iridium catalysts have been shown to effectively catalyze the anti-Markovnikov hydroarylation of olefins with benzene, leading to the formation of straight-chain alkylarenes, which are not readily accessible via Friedel-Crafts alkylation. researchgate.net Rhodium catalysts have also been explored for the oxidative arylation of ethylene (B1197577) with benzene to produce styrene (B11656). researchgate.net

Olefin Metathesis: Olefin metathesis is a versatile reaction for the formation of carbon-carbon double bonds. beilstein-journals.orgresearchgate.net Ruthenium-based catalysts, such as Grubbs' catalysts, are widely used due to their functional group tolerance and activity. researchgate.netnih.gov Ring-closing metathesis (RCM) of dienes is a powerful strategy for constructing cyclic structures, including benzene derivatives from acyclic precursors. nih.govharvard.edu For example, 1,4,7-trien-3-ols can be converted to benzene derivatives in excellent yields through a tandem RCM/dehydration process catalyzed by ruthenium complexes. nih.gov The mechanism of olefin metathesis is generally accepted to proceed through the formation of a metallacyclobutane intermediate. beilstein-journals.orgharvard.edu

Table 1: Comparison of Catalytic Systems in Alkylation

| Catalytic System | Typical Catalyst | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | AlCl₃, H₂SO₄ beilstein-journals.org | Utilizes readily available starting materials. | Prone to polyalkylation and carbocation rearrangements. youtube.comlibretexts.org Corrosive and difficult to recover liquid acid catalysts. etsu.edu |

| Transition Metal-Catalyzed Alkylation | Pd(OAc)₂, [Ir(μ-acac-O,O',C³)(acac-O,O')(acac-C³)]₂ acs.orgresearchgate.net | High selectivity (e.g., anti-Markovnikov). researchgate.net Milder reaction conditions. | Often requires pre-functionalized substrates or specific directing groups. acs.org |

Acid Catalysis in Alkylation and Rearrangement Processes

The Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to a benzene ring. libretexts.org The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong Brønsted acids. beilstein-journals.orgyoutube.com The catalyst activates the alkylating agent, typically an alkyl halide or an alkene, to generate a carbocation electrophile which is then attacked by the aromatic ring. libretexts.orgyoutube.com

A significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of isomeric products. youtube.cometsu.edu For example, the reaction of benzene with an alkyl halide that can form a more stable secondary or tertiary carbocation through a hydride or alkyl shift will yield the rearranged product. Another drawback is polyalkylation, where the initially formed alkylbenzene, being more reactive than benzene itself, undergoes further alkylation. youtube.comlibretexts.org

To overcome some of these issues, solid acid catalysts have been investigated as more environmentally friendly and reusable alternatives to traditional liquid acids. etsu.eduetsu.edu For instance, phosphotungstic acid supported on silica (B1680970) gel has shown good catalytic activity for the alkylation of benzene with long-chain alkenes at elevated temperatures. etsu.edu Zeolite catalysts have also been employed, demonstrating high conversion rates in the alkylation of benzene with α-olefins. etsu.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. In the context of synthesizing substituted benzenes, several strategies align with these principles.

The use of solid acid catalysts in Friedel-Crafts alkylation is a prime example of a greener approach. etsu.edu These catalysts are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, reducing waste and avoiding the use of hazardous liquid acids. etsu.eduetsu.edu

Aqueous olefin metathesis represents another significant advancement in green chemistry. beilstein-journals.org Performing this powerful carbon-carbon bond-forming reaction in water as a solvent is an attractive alternative to using organic solvents, not only for sustainability but also for potential applications in biocompatible systems. beilstein-journals.org The development of water-soluble ruthenium catalysts has been a key enabler for this technology. researchgate.net

Furthermore, the development of catalytic C-H activation/functionalization reactions contributes to green chemistry by improving atom economy. acs.org These reactions avoid the need for pre-functionalization of the aromatic ring (e.g., halogenation), which often involves multiple steps and generates stoichiometric byproducts. acs.org

Chemical Reactivity and Transformation Pathways of 3 Methyl 4 Pentenyl Benzene

Reactions Involving the Alkene Moiety

The terminal double bond in (3-Methyl-4-pentenyl)benzene is susceptible to a variety of addition and transformation reactions characteristic of alkenes. These reactions primarily involve the π electrons of the double bond acting as a nucleophile. pressbooks.pub

Hydrogenation and Reduction Chemistry

The alkene moiety of this compound can be readily reduced to the corresponding alkane, (3-methylpentyl)benzene, through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. While standard catalytic hydrogenation conditions for simple alkenes would be effective, the presence of the benzene (B151609) ring requires consideration. youtube.com Under normal conditions, the benzene ring is resistant to hydrogenation due to its aromatic stability. youtube.com However, at elevated pressures and temperatures, the benzene ring can also be reduced. youtube.com

To selectively hydrogenate the double bond without affecting the aromatic ring, milder conditions are employed.

| Catalyst | Pressure | Temperature | Product |

| Pd/C | 1 atm | Room Temperature | (3-methylpentyl)benzene |

| PtO₂ | 1 atm | Room Temperature | (3-methylpentyl)benzene |

| Raney Ni | 1-5 atm | Room Temperature | (3-methylpentyl)benzene |

This table presents typical conditions for the selective hydrogenation of the alkene in this compound.

Another reduction method is the Birch reduction, which involves dissolving metal in liquid ammonia (B1221849) with an alcohol. youtube.com For an isolated alkene, this method is not typically used. However, it's a key reaction for reducing aromatic rings. Depending on the substituents on the benzene ring (electron-donating or electron-withdrawing), the Birch reduction can selectively reduce the aromatic ring, leaving the alkene intact if desired. youtube.com

Electrophilic Addition Reactions

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. rutgers.edu

The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. rutgers.edu This leads to the formation of the more stable secondary carbocation at the 4-position.

Table of Common Electrophilic Addition Reactions:

| Reagent | Electrophile | Nucleophile | Major Product |

| HBr | H⁺ | Br⁻ | (4-Bromo-3-methylpentyl)benzene |

| HCl | H⁺ | Cl⁻ | (4-Chloro-3-methylpentyl)benzene |

| H₂O/H₂SO₄ | H⁺ | H₂O | (3-Methyl-4-pentanol)benzene |

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. rutgers.edu This "peroxide effect" reverses the regioselectivity, with the bromine atom adding to the terminal carbon. rutgers.edu

Pericyclic Reactions, Including Diels-Alder Cycloadditions and Related Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The alkene in this compound can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

For this compound to participate as a dienophile, it would react with a conjugated diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which this compound lacks. youtube.com Therefore, forcing conditions such as high temperature or pressure might be necessary for it to react with electron-rich dienes.

An intramolecular Diels-Alder reaction is also a possibility if the benzene ring itself could be induced to act as the diene. However, this requires overcoming the high activation energy associated with disrupting the aromaticity of the benzene ring. researchgate.net While such reactions are known, they are not common for simple benzene derivatives under normal conditions. researchgate.net

Hydroformylation and Carbonylation Reactions

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction is catalyzed by transition metal complexes, typically of cobalt or rhodium, and uses synthesis gas (a mixture of carbon monoxide and hydrogen). The reaction can produce two isomeric aldehydes.

For this compound, hydroformylation would yield a mixture of (4-methyl-5-phenyl-1-pentanal) and (2,3-dimethyl-4-phenyl-1-butanal). The ratio of these products can be influenced by the choice of catalyst, ligands, and reaction conditions. Rhodium-based catalysts with phosphine (B1218219) ligands are often used to favor the formation of the linear aldehyde.

Carbonylation reactions introduce a carbonyl group into the molecule. For instance, in the presence of a palladium catalyst, carbon monoxide, and an alcohol, this compound can be converted to the corresponding methyl ester.

Olefination and Metathesis Reactions

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments. With this compound, cross-metathesis with another alkene, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, can lead to the formation of new, longer-chain alkenes.

Ring-closing metathesis (RCM) is also a potential transformation. If the molecule were functionalized with another terminal alkene at an appropriate position on the benzene ring or the side chain, RCM could be used to construct a new ring system.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The alkyl group (3-methyl-4-pentenyl) is an electron-donating group, which activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. msu.edu

The general mechanism for EAS involves two steps: the attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation (the arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. byjus.com

Table of Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Electrophile | Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(3-Methyl-4-pentenyl)-2-nitrobenzene and 1-(3-Methyl-4-pentenyl)-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-Bromo-2-(3-methyl-4-pentenyl)benzene and 1-Bromo-4-(3-methyl-4-pentenyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(3-Methyl-4-pentenyl)benzenesulfonic acid and 4-(3-Methyl-4-pentenyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | ortho- and para-alkylated products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho- and para-acylated products |

The steric hindrance from the bulky alkyl substituent may influence the ortho to para product ratio, often favoring the para product where there is less steric clash.

Regioselectivity and Steric Hindrance Effects

In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the benzene ring governs the position of the incoming electrophile. The (3-Methyl-4-pentenyl) group, being an alkyl group, is an electron-donating group through an inductive effect. This donation of electron density enriches the aromatic ring, particularly at the ortho and para positions. youtube.com

Consequently, the (3-Methyl-4-pentenyl) substituent is an ortho, para-director, meaning that electrophiles will preferentially attack at the carbons located at positions 2, 4, and 6 relative to the side chain. masterorganicchemistry.com The carbocation intermediates (arenium ions) formed by attack at these positions are more stabilized by resonance compared to the intermediate formed by meta-attack. youtube.com

However, the regioselectivity is also influenced by steric effects. wikipedia.org The branched nature and size of the (3-Methyl-4-pentenyl) group create steric hindrance, which can impede the approach of an electrophile to the adjacent ortho positions. libretexts.org This effect becomes more pronounced with larger electrophiles. As a result, the para product is often favored over the ortho product due to its greater accessibility. quora.com

Influence of the Branched Alkenyl Substituent on Aromatic Reactivity

Substituents on a benzene ring can either activate or deactivate it towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org Alkyl groups are classified as activating groups because their electron-donating nature makes the aromatic ring more nucleophilic and stabilizes the positively charged carbocation intermediate formed during the reaction. vanderbilt.edu

The (3-Methyl-4-pentenyl) group, with its sp³-hybridized carbons attached to the ring, functions as an activating group. Therefore, this compound is expected to react faster than benzene in electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org The presence of the double bond in the side chain is sufficiently far from the ring that it does not significantly alter the inductive effect of the alkyl portion on the aromatic system's ground state reactivity.

Carbocationic Chemistry and Rearrangements in Branched Alkyl/Alkenylbenzenes

The formation of carbocation intermediates is central to many reactions of this compound, particularly in additions to the alkene and in certain substitution reactions. The stability of these intermediates and their propensity to rearrange are key determinants of the final product distribution.

Formation and Stability of Intermediate Carbocations

Carbocations can be generated from this compound at two principal locations: the alkenyl side chain or the benzylic position.

Addition to the Alkenyl Chain: In an electrophilic addition to the C4=C5 double bond (e.g., with HBr), the electrophile (H⁺) will add to the carbon that results in the more stable carbocation. Addition to the terminal C5 would form a tertiary carbocation at C4, whereas addition to C4 would yield a secondary carbocation at C5. Since tertiary carbocations are significantly more stable than secondary carbocations, the reaction will overwhelmingly proceed via the tertiary carbocation intermediate.

Reactions at the Benzylic Position: The carbon atom attached directly to the benzene ring is the benzylic position. A carbocation at this position is known as a benzylic carbocation. Benzylic carbocations are notably stable due to resonance, where the positive charge is delocalized over the aromatic ring. quora.comlibretexts.org This stabilization facilitates reactions that proceed through a benzylic cation intermediate, such as Sₙ1 reactions of a derivative with a leaving group at the benzylic carbon. orgchemboulder.com Generally, benzylic carbocations are more stable than typical allylic carbocations because of the greater number of resonance structures. quora.com

Mechanisms of Skeletal and Positional Isomerization

A fundamental characteristic of carbocations is their tendency to rearrange to a more stable form if possible. masterorganicchemistry.com These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl shifts, where a hydrogen atom or an alkyl group, respectively, moves with its bonding electrons to an adjacent positively charged carbon. masterorganicchemistry.comlumenlearning.com

For a carbocation generated from this compound, several rearrangement pathways could be envisioned. For instance, if a less stable carbocation were to form, it would rapidly rearrange. Consider the formation of a secondary carbocation on the side chain. If a more stable tertiary or a resonance-stabilized benzylic carbocation could be formed through a hydride or alkyl shift, this process would be highly favored. libretexts.org The driving force is always the formation of a lower-energy, more stable intermediate. youtube.com Such rearrangements can lead to skeletal isomerization, altering the carbon framework of the original molecule. libretexts.org

Oxidation and Cleavage Reactions

The two reactive centers in this compound—the alkene and the alkylbenzene moiety—are both susceptible to oxidation and cleavage under specific conditions.

Oxidation of the Alkyl Side Chain: The alkyl side chain can be oxidized under vigorous conditions. When an alkylbenzene is treated with a strong oxidizing agent like hot, aqueous potassium permanganate (B83412) (KMnO₄), the entire alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid. lumenlearning.comorganicchemistryguide.com For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. masterorganicchemistry.compressbooks.pub Since the benzylic carbon in this compound has two hydrogens, it will undergo oxidation to yield benzoic acid. The rest of the carbon chain is cleaved and oxidized to smaller molecules.

Cleavage of the Carbon-Carbon Double Bond: The terminal double bond is susceptible to oxidative cleavage. Ozonolysis (reaction with ozone, O₃) is a common method for cleaving C=C bonds. libretexts.orglibretexts.orgwikipedia.org Treatment of this compound with ozone, followed by a workup step, would break the C4=C5 bond. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield a ketone (4-phenyl-2-pentanone) and formaldehyde (B43269). aakash.ac.in An oxidative workup (e.g., with hydrogen peroxide) would yield the same ketone and oxidize the formaldehyde fragment to formic acid or further to carbon dioxide. byjus.com The cleavage of C-C single bonds is a more challenging process due to their higher bond dissociation energy and generally requires specific enzymatic or transition-metal-catalyzed conditions. rsc.orgcolumbia.edunih.gov

Data Tables

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | PubChem nih.gov |

| Molecular Weight | 160.25 g/mol | PubChem nih.gov |

| IUPAC Name | 3-methylpent-4-enylbenzene | PubChem nih.gov |

| XLogP3 | 4.2 | PubChem nih.gov |

| Exact Mass | 160.125200510 Da | PubChem nih.gov |

Note: The data in this table is computationally generated and may differ from experimental values.

Table 2: Calculated Thermodynamic Properties of the Isomer (4-Methyl-4-pentenyl)benzene

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 241.86 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 61.16 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 18.29 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 43.99 | kJ/mol | Cheméo chemeo.com |

| Normal Boiling Point (Tboil) | 497.20 | K | Cheméo chemeo.com |

| Critical Temperature (Tc) | 704.60 | K | Cheméo chemeo.com |

| Critical Pressure (Pc) | 2520.12 | kPa | Cheméo chemeo.com |

Note: The data in this table corresponds to the isomer (4-Methyl-4-pentenyl)benzene (CAS 6683-49-4) and is based on computational models (Joback and Crippen methods). chemeo.com

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 4 Pentenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For (3-Methyl-4-pentenyl)benzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the carbon skeleton and the placement of protons.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.3 ppm). The vinylic protons of the pentenyl group are also found in a characteristic downfield region (δ 4.9-5.8 ppm). The aliphatic protons, including the methyl and methylene (B1212753) groups, resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons of the benzene ring are observed in the δ 125-143 ppm range. The carbons of the vinyl group appear between δ 112 and 145 ppm. The aliphatic carbons, including the methyl and methylene groups, are found in the upfield region (δ 20-45 ppm).

Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| 1 | 7.10-7.30 (m, 5H) | 128.4 (x2), 128.3 (x2), 125.7 |

| 2 | 2.55-2.65 (m, 2H) | 38.8 |

| 3 | 1.60-1.75 (m, 2H) | 31.5 |

| 4 | 2.30-2.45 (m, 1H) | 44.2 |

| 5 | 1.05 (d, J=6.7 Hz, 3H) | 20.1 |

| 6 | 5.60-5.75 (m, 1H) | 144.5 |

| 7 | 4.90-5.00 (m, 2H) | 112.3 |

| C-ipso | - | 142.7 |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar chemical structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, strong cross-peaks would be expected between the protons on C-2 and C-3, C-3 and C-4, C-4 and the methyl protons at C-5, and C-4 and the vinyl proton at C-6. The vinyl protons at C-7 would show correlations with the proton at C-6.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals as listed in the table above. For instance, the signal at δ 1.05 ppm would correlate with the carbon signal at δ 20.1 ppm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a this compound sample and confirming its identity. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight. The most abundant fragment ion, known as the base peak, is observed at m/z 104. nih.gov This corresponds to the loss of a methylpentenyl radical (•C₅H₉), resulting in the stable tropylium (B1234903) cation. Another significant fragment is often seen at m/z 91, which is characteristic of a benzyl (B1604629) or tropylium cation.

Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 160 | [C₁₂H₁₆]⁺ (Molecular Ion) |

| 104 | [C₈H₈]⁺ (Tropylium cation) - Base Peak |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

| 55 | [C₄H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. For this compound, with a molecular formula of C₁₂H₁₆, the calculated exact mass is 160.1252 u. nih.gov HRMS would be able to confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands for the different functional groups. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations for the aromatic ring would be seen in the 1600-1450 cm⁻¹ region. The out-of-plane bending vibrations for the monosubstituted benzene ring would give strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The vinyl group would show a characteristic C=C stretch around 1640 cm⁻¹ and C-H out-of-plane bending vibrations around 990 cm⁻¹ and 910 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the benzene ring, often weak in the IR spectrum, would show a strong band in the Raman spectrum. The C=C stretching of the vinyl group would also be readily observable.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Alkene C-H Stretch | 3080-3060 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Alkene C=C Stretch | ~1640 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-H Bending (aliphatic) | 1470-1370 | Medium |

| Alkene C-H Out-of-Plane Bend | 990 and 910 | Strong |

| Aromatic C-H Out-of-Plane Bend (mono) | 770-730 and 710-690 | Strong |

Characteristic Vibrational Modes of Alkene and Aromatic Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound by identifying the characteristic vibrational modes of its constituent functional groups: the monosubstituted benzene ring and the terminal alkene.

The benzene ring gives rise to several characteristic vibrations. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring, often referred to as ring modes or skeletal vibrations, produce a series of bands in the 1620-1400 cm⁻¹ range. silicycle.com Specifically, bands are expected near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. silicycle.com Furthermore, the out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. For a monosubstituted benzene like this compound, strong absorption bands are typically observed in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

The alkene group also exhibits distinct vibrational modes. The =C-H stretching vibration of the terminal vinyl group is expected to appear at a frequency slightly higher than 3000 cm⁻¹, typically around 3080 cm⁻¹. The C=C stretching vibration of a monosubstituted alkene generally gives rise to a band in the 1645-1635 cm⁻¹ region. researchgate.net The out-of-plane =C-H bending vibrations are also highly characteristic, with strong bands expected around 990 cm⁻¹ and 910 cm⁻¹ for the vinyl group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C-C Stretch (Ring Modes) | 1620-1400 | |

| C-H Out-of-Plane Bend | 770-730 and 710-690 | |

| Alkene | =C-H Stretch | ~3080 |

| C=C Stretch | 1645-1635 | |

| =C-H Out-of-Plane Bend | ~990 and ~910 |

For illustrative purposes, the FTIR spectrum of eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally related natural product containing both a substituted benzene ring and a terminal alkene, displays characteristic absorptions that align with these expectations. Its spectrum shows aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretching bands around 1600-1450 cm⁻¹, and strong out-of-plane bending bands for the aromatic and alkene C-H bonds. nist.govymdb.caresearchgate.net

Raman spectroscopy offers complementary information. upenn.eduhoriba.comlibretexts.orgyoutube.com In general, symmetric vibrations, such as the symmetric ring breathing mode of the benzene ring, give rise to strong Raman signals. researchgate.net For monosubstituted benzenes, this mode is typically observed around 1000 cm⁻¹. researchgate.net The C=C stretching vibration of the alkene is also expected to be Raman active.

Application in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for real-time monitoring of chemical reactions and for assessing the purity of the final product.

Reaction Monitoring: The synthesis of this compound can be monitored by tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, in a Grignard reaction involving the coupling of a phenylmagnesium halide with a 4-methyl-5-halopent-1-ene, FTIR spectroscopy could be used to monitor the consumption of the Grignard reagent. hzdr.demt.commt.com The characteristic vibrational modes of the forming alkene and the monosubstituted benzene ring of this compound would increase in intensity as the reaction progresses. This real-time monitoring allows for the determination of reaction kinetics, identification of reaction intermediates, and optimization of reaction conditions to maximize yield and minimize by-product formation.

Purity Assessment: FTIR and Raman spectroscopy can be employed to assess the purity of this compound. The presence of impurities, such as starting materials, solvents, or side-products, can be detected by the appearance of their characteristic vibrational bands in the spectrum of the final product. For example, the presence of a carbonyl-containing impurity would be indicated by a strong absorption band in the 1700 cm⁻¹ region of the FTIR spectrum. Quantitative analysis of impurities can be achieved by creating a calibration curve that relates the intensity of a characteristic impurity band to its concentration. This allows for the determination of the purity of the synthesized this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for the analysis of its isomers and the assessment of its purity.

Gas Chromatography (GC) for Volatility and Purity

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and for separating it from other volatile components in a mixture.

When coupled with a Flame Ionization Detector (GC-FID), the technique provides quantitative information on the concentration of this compound and any volatile impurities. researchgate.net For unequivocal identification, Gas Chromatography-Mass Spectrometry (GC-MS) is employed, which provides both the retention time from the GC and the mass spectrum of the compound from the MS, offering a high degree of confidence in the identification. A GC-MS analysis of this compound is available in the PubChem database, which can be used as a reference for its identification.

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically suitable for the analysis of aromatic hydrocarbons. The oven temperature program can be optimized to achieve the best separation between this compound and potential impurities.

Typical GC Parameters for Aromatic Hydrocarbon Analysis:

| Parameter | Value/Type |

| Column | Non-polar (e.g., DB-1, HP-5) or medium-polarity (e.g., DB-17) capillary column |

| Injector Temperature | 250-280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) |

By using a standardized method, the purity of a this compound sample can be accurately determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds, and it is particularly useful for the separation of isomers. For this compound, HPLC can be employed to separate its positional and, if applicable, chiral isomers.

Positional Isomer Separation: The separation of positional isomers of pentenylbenzene can be challenging due to their similar physical and chemical properties. However, specialized HPLC columns can achieve this separation. Argentation chromatography, which utilizes a stationary phase impregnated with silver nitrate, is a powerful technique for separating compounds based on the number and position of double bonds. silicycle.comwikipedia.orgpsu.eduresearchgate.netaocs.org The silver ions interact with the π-electrons of the alkene, and the strength of this interaction depends on the steric accessibility of the double bond, allowing for the separation of positional isomers.

Chiral Isomer Separation: this compound possesses a chiral center at the carbon atom bearing the methyl group. Therefore, it can exist as a pair of enantiomers. The separation of these enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) in HPLC. nih.govnih.govcsfarmacie.cz Various types of CSPs are commercially available, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is crucial for achieving enantiomeric separation.

General HPLC Conditions for Isomer Separation:

| Parameter | For Positional Isomers (Argentation) | For Chiral Isomers (CSP) |

| Column | Silica (B1680970) gel impregnated with silver nitrate | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | Non-polar solvents (e.g., hexane, dichloromethane) | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) |

| Flow Rate | 0.5 - 2.0 mL/min | 0.5 - 1.5 mL/min |

| Detector | UV detector (at a wavelength where the benzene ring absorbs, e.g., 254 nm) | UV detector or a chiroptical detector (e.g., circular dichroism) |

The development of a successful HPLC method for the separation of this compound isomers would enable the quantification of each isomer in a mixture and the isolation of pure isomers for further studies or applications.

Computational and Theoretical Investigations of 3 Methyl 4 Pentenyl Benzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT studies on (3-Methyl-4-pentenyl)benzene would typically involve geometry optimization to find the lowest energy conformation and subsequent calculation of various molecular properties.

While specific experimental data for this compound is scarce in publicly available literature, DFT calculations can provide reliable predictions for its ground state properties. A typical level of theory for such a study would be B3LYP with a 6-31G* basis set. The anticipated results would include key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C(ar)-C(alkyl) | ~1.52 Å |

| Bond Length | C=C (alkenyl) | ~1.34 Å |

| Bond Length | C-H (aromatic) | ~1.09 Å |

| Bond Angle | C(ar)-C(alkyl)-C | ~112° |

| Dihedral Angle | C(ar)-C(ar)-C(alkyl)-C | Variable (due to rotation) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments.

DFT calculations also yield insights into the electronic properties, such as the dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and reactive sites.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgchemeurope.com

For this compound, ab initio calculations can be employed to:

Determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Generate a detailed map of the electron density distribution, highlighting regions of high and low electron density. This is crucial for predicting where electrophilic or nucleophilic attack might occur.

Calculate the ionization potential and electron affinity, which are fundamental electronic properties of the molecule.

A study on substituted benzenes using ab initio methods has shown that the nature and position of substituents significantly influence the electronic structure and reactivity of the aromatic ring. ias.ac.in For this compound, the alkyl substituent is an electron-donating group, which would be expected to increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern the reaction rate.

This compound is typically synthesized via a Friedel-Crafts alkylation reaction, which is a classic example of electrophilic aromatic substitution. libretexts.org Computational studies can model this reaction by mapping out the potential energy surface for the approach of the electrophile (an alkyl carbocation) to the benzene ring.

The reaction proceeds through the formation of a carbocation from the corresponding alkyl halide or alcohol in the presence of a Lewis acid catalyst. stackexchange.commasterorganicchemistry.com DFT calculations can be used to model the reaction pathway, including the formation of the initial carbocation, its potential rearrangement, and the subsequent attack by the benzene ring to form a sigma complex (arenium ion). The final step involves the deprotonation of the sigma complex to restore the aromaticity of the ring. youtube.com

Table 2: Illustrative Energy Profile for the Friedel-Crafts Alkylation to Form an Alkylbenzene

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (Benzene + Alkyl Halide + Catalyst) | 0 |

| 2 | Carbocation Formation | +10 to +20 |

| 3 | Transition State for Electrophilic Attack | +15 to +25 |

| 4 | Sigma Complex (Arenium Ion) | +5 to +15 |

| 5 | Transition State for Deprotonation | +8 to +18 |

| 6 | Products | -5 to -15 |

Note: These energy values are hypothetical and serve to illustrate a typical energy profile for such a reaction.

A key feature of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form. libretexts.orgmasterorganicchemistry.comquora.com In the case of the formation of this compound, if the initial carbocation formed is primary or secondary, it could potentially undergo a hydride or alkyl shift to form a more stable carbocation.

Computational chemistry can be used to calculate the relative energies of different carbocation isomers and the energy barriers for their interconversion. youtube.com For instance, a secondary carbocation is more stable than a primary one, and a tertiary carbocation is even more stable. Theoretical calculations can quantify these stability differences and predict the likelihood of rearrangement. If a rearrangement leads to a significantly more stable carbocation and the barrier to rearrangement is low, the rearranged product will likely be the major one. masterorganicchemistry.comquora.com

Non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the structure and properties of molecular systems. researchgate.netmdpi.com For this compound, these interactions can influence its aggregation behavior and its interactions with other molecules.

The aromatic ring of this compound can participate in several types of non-covalent interactions:

π-π stacking: The interaction between the π-electron clouds of two aromatic rings.

CH-π interactions: The interaction between a C-H bond and the face of the aromatic ring.

Van der Waals forces: General attractive or repulsive forces between molecules. researchgate.net

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to analyze and quantify these interactions. researchgate.net These calculations can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. This level of detail helps in understanding the nature of the forces that govern the intermolecular associations of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentenyl side chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformers. Understanding the relative energies and populations of these conformers is crucial as they can significantly influence the molecule's physical and chemical properties.

Conformational Analysis: Conformational analysis of this compound would typically involve a systematic search of the potential energy surface. This process identifies various stable conformers (local minima) and the transition states that connect them. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. A common approach involves:

Initial Conformer Generation: A molecular mechanics-based conformational search is often performed first to generate a wide range of possible structures.

Geometry Optimization: Each of these initial structures is then optimized at a higher level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), to find the nearest local energy minimum.

Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a more accurate method or a larger basis set to refine the relative energies of the conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecular motions and conformational dynamics of this compound. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. This allows for the study of how the molecule explores different conformations and the timescales of these transitions.

For a molecule like this compound, MD simulations could reveal:

The accessible conformational space at a given temperature.

The average distribution of dihedral angles in the flexible side chain.

The characteristic timescales for transitions between different conformational states.

Such simulations would typically be performed using a classical force field, which provides a computationally efficient description of the inter- and intramolecular forces. While specific MD simulation studies on this compound are not found in the reviewed literature, the methodology is standard for flexible organic molecules. nih.gov

| Parameter | Description | Typical Computational Method | Information Yielded for this compound |

| Relative Conformational Energy | The energy of a conformer relative to the global minimum energy structure. | DFT (e.g., B3LYP/6-31G(d)) | Identification of the most stable conformers. |

| Rotational Barriers | The energy required to rotate around a specific single bond. | DFT, scanning the potential energy surface. | Understanding the flexibility of the pentenyl side chain. |

| Dihedral Angle Distribution | The probability of finding a specific dihedral angle value during a simulation. | Molecular Dynamics (MD) with a classical force field. | Characterization of the dominant shapes of the molecule in solution or gas phase. |

No specific computational data for this compound was found in the public domain. The table represents the types of parameters that would be obtained from such a study.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and structural elucidation of compounds.

Prediction of NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using quantum mechanical calculations. The typical workflow involves:

Performing a conformational analysis to identify all significant low-energy conformers.

Calculating the NMR shielding tensors for each conformer, usually with DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach. uncw.edu

Averaging the chemical shifts over the different conformers, weighted by their Boltzmann population at a given temperature. uncw.edu

This process accounts for the fact that the experimentally observed spectrum is an average over all the conformations accessible to the molecule. uncw.edu For this compound, this would allow for the assignment of specific protons and carbons in the molecule to the peaks in an experimental spectrum. While general methods for predicting NMR spectra are well-developed, specific computational predictions for this compound are not available in the literature. researchgate.netbohrium.comgithub.ioscilit.com

Prediction of IR Spectra: The vibrational frequencies and IR intensities of a molecule can also be calculated computationally. This is typically done by:

Optimizing the molecular geometry to a minimum on the potential energy surface.

Calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational normal modes and their corresponding frequencies. github.io

The intensities of the IR absorption bands are related to the change in the molecular dipole moment during each vibration. github.io The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. For this compound, a calculated IR spectrum would show characteristic bands for the aromatic C-H stretches, the aliphatic C-H stretches of the pentenyl chain, the C=C stretch of the vinyl group, and various bending and out-of-plane vibrations. While computational studies on the IR spectra of alkylbenzenes exist, specific data for this compound is not published. rsc.orgoup.com

| Spectroscopic Data | Computational Method | Predicted Information for this compound |

| ¹³C NMR Chemical Shifts | GIAO-DFT on a Boltzmann-averaged ensemble of conformers. | Assignment of each carbon atom to a specific resonance in the ¹³C NMR spectrum. |

| ¹H NMR Chemical Shifts | GIAO-DFT on a Boltzmann-averaged ensemble of conformers. | Assignment of each proton to a specific resonance in the ¹H NMR spectrum. |

| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-31G(d)) frequency calculation. | Positions of absorption bands corresponding to specific vibrational modes (e.g., C-H stretch, C=C stretch). |

| IR Intensities | DFT frequency calculation. | Relative intensities of the absorption bands in the IR spectrum. |

No specific predicted spectroscopic data for this compound was found in the public domain. The table outlines the type of information that would be generated by such computational studies.

Advanced Research Applications and Future Directions for 3 Methyl 4 Pentenyl Benzene

Role as a Building Block in Complex Organic Synthesis

The unique structure of (3-Methyl-4-pentenyl)benzene, featuring both an aromatic ring and a reactive terminal alkene, positions it as a potentially valuable, yet underexplored, building block in organic synthesis.

Precursor for Diversely Substituted Aromatics and Alicyclic Compounds

Theoretically, the phenyl group of this compound can undergo a variety of electrophilic aromatic substitution reactions to introduce functional groups onto the aromatic ring. libretexts.orglibretexts.orgmasterorganicchemistry.com The order of these substitutions would be crucial in directing the position of incoming groups. masterorganicchemistry.com For instance, nitration, halogenation, or Friedel-Crafts acylation could yield a range of substituted derivatives. libretexts.org

Furthermore, the terminal alkene offers a handle for intramolecular cyclization reactions. Acid-catalyzed cyclization could, in principle, lead to the formation of substituted tetralin frameworks, which are common cores in various complex molecules. However, no specific studies detailing these transformations for this compound have been found in the current body of scientific literature.

Intermediate in the Synthesis of Natural Product Analogs (excluding biological activity)

The structural elements of this compound suggest its potential as a starting material for the synthesis of analogs of certain natural products. The pentenyl side chain could be modified through various synthetic operations to construct more complex acyclic or cyclic systems. While the synthesis of natural product analogs is a well-established field, there is no specific mention in the literature of this compound being utilized for this purpose.

Contributions to Polymer Chemistry and Materials Science

The vinyl group in this compound makes it a candidate monomer for polymerization, suggesting potential applications in materials science.

Monomer in the Synthesis of Novel Styrenic Polymers and Copolymers

This compound can be considered a substituted styrene (B11656) derivative. As such, it could theoretically undergo polymerization via free-radical or cationic mechanisms to produce novel styrenic polymers. Copolymers could also be synthesized by reacting it with other monomers, such as styrene or its derivatives. These polymers would possess a unique combination of a rigid polystyrene-like backbone with pendent phenylalkyl groups, which could influence the material's properties. Despite this potential, no research dedicated to the polymerization of this compound has been identified.

Investigation of Structure-Property Relationships in Polymeric Materials

Should polymers of this compound be synthesized, a key area of investigation would be the relationship between their molecular structure and macroscopic properties. The size and flexibility of the 3-methyl-4-pentenyl side chain would likely impact the polymer's glass transition temperature, thermal stability, and mechanical properties. However, in the absence of any reported synthesis of these polymers, such structure-property relationship studies remain purely hypothetical.

Exploration in Specialty Chemicals and Industrial Intermediates

While direct applications are not documented, related compounds hint at potential uses for this compound in the specialty chemicals sector. A patent for a structurally similar compound, [(4E,4Z)-5-methoxy-3-methyl-4-pentenyl]-benzene, describes its use as a fragrance ingredient. google.comgoogle.com This suggests that derivatives of this compound could also be explored for their olfactory properties.

The combination of an aromatic ring and an alkene makes it a potential intermediate for the synthesis of more complex molecules that could find use in various industrial applications. However, there is no concrete evidence in the reviewed literature of its current use as an industrial intermediate.

Derivatives for Lubricants and Fuels

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound or its derivatives in lubricant and fuel formulations. However, the broader class of alkenylbenzenes has been explored for such purposes. The structural characteristics of this compound, namely the presence of a phenyl group and a reactive double bond, suggest that its derivatives could theoretically be tailored for these industries.

Future research could explore the following potential derivatives and their applications:

Alkylated Benzene (B151609) Derivatives: The benzene ring could be further alkylated to enhance thermal stability and viscosity index, properties desirable in lubricant base oils.

Functionalized Side-Chain Derivatives: The terminal double bond offers a reactive site for functionalization. For example, epoxidation followed by ring-opening could introduce polar functionalities, potentially improving lubricity and detergency.

Oligomers and Polymers: Controlled polymerization or oligomerization of this compound could yield higher molecular weight compounds with potential as viscosity modifiers or synthetic lubricant base stocks.

The table below outlines hypothetical derivatives and their potential functions, which could be subjects of future investigation.

| Potential Derivative | Hypothetical Function | Potential Application Area |

| Long-chain alkylated this compound | Improved viscosity index and thermal stability | Lubricant Base Oil |

| Epoxidized this compound | Enhanced lubricity and detergency | Lubricant Additive |

| Polythis compound | Viscosity modifier | Lubricant Formulation |

| Hydrogenated this compound | Increased stability for fuel applications | Fuel Additive |

It is important to emphasize that the development and validation of such applications would require extensive experimental research to determine the efficacy and viability of these hypothetical derivatives.

Precursors in the Production of Non-Pharmaceutical and Non-Agrochemical Specialty Chemicals

The documented application of this compound as a precursor is primarily in the fragrance industry. A notable derivative, [(4E,4Z)-5-methoxy-3-methyl-4-pentenyl]-benzene, is a patented fragrance ingredient valued for its complex scent profile. google.comgoogle.com This compound is synthesized from a precursor related to this compound, highlighting the potential of this scaffold in creating high-value specialty chemicals.

Beyond fragrances, the reactive nature of this compound opens up possibilities for its use as a precursor in other areas of specialty chemical manufacturing. The terminal alkene and the aromatic ring are both amenable to a wide range of chemical transformations.

Potential Specialty Chemical Applications:

Polymer Science: The vinyl group in this compound makes it a potential monomer for the synthesis of specialty polymers. Cationic or free-radical polymerization could lead to polymers with unique thermal and mechanical properties due to the bulky phenyl and methyl substituents along the polymer chain.

Fine Chemical Synthesis: The double bond can be a handle for various chemical modifications, such as hydroformylation to produce aldehydes, which are versatile intermediates in the synthesis of other fine chemicals. Ozonolysis could cleave the double bond to yield functionalized aromatic compounds.

The following table presents potential, though not yet documented, specialty chemicals that could be synthesized from this compound.

| Starting Material | Reaction Type | Potential Product Class | Potential End-Use |

| This compound | Polymerization | Poly(alkenylbenzene) | Specialty Plastics, Coatings |

| This compound | Hydroformylation | Phenyl-substituted Aldehydes | Intermediates for Resins, Plasticizers |

| This compound | Ozonolysis | Aromatic Ketones/Acids | Building Blocks for Organic Synthesis |

Further research is necessary to explore these synthetic routes and characterize the properties of the resulting products to determine their viability as specialty chemicals.

Methodological Developments in Organic Synthesis Utilizing this compound as a Model Substrate

The use of specific molecules as "model substrates" is a common practice in organic chemistry to develop and test new synthetic methods. A model substrate should possess representative functional groups and a structure that allows for clear analysis of reaction outcomes. While there is no extensive documentation of this compound being used in this capacity, its structure contains both an unactivated terminal alkene and a substituted benzene ring, making it a potentially interesting candidate for such studies.

Potential as a Model Substrate in:

Catalytic C-H Functionalization: The presence of multiple C-H bonds on the aliphatic chain and the aromatic ring makes it a suitable substrate to study the regioselectivity and stereoselectivity of new C-H activation catalysts.

Olefin Metathesis: The terminal double bond could be used to test the efficacy of new metathesis catalysts, particularly in reactions where steric hindrance from the adjacent methyl group might play a role.

Asymmetric Catalysis: Reactions targeting the double bond, such as asymmetric hydrogenation or epoxidation, could use this compound to evaluate the enantioselectivity of new chiral catalysts.

The table below outlines hypothetical research studies where this compound could serve as a model substrate.

| Research Area | Reaction Studied | Information Gained |

| Catalysis | Regioselective C-H amination | Catalyst efficiency and selectivity on different C-H bonds |

| Olefin Metathesis | Cross-metathesis with various partners | Catalyst tolerance to steric hindrance |

| Asymmetric Synthesis | Enantioselective dihydroxylation | Performance of new chiral ligands |

The adoption of this compound as a standard model substrate would require its ready availability and a consensus within the research community on its suitability for benchmarking new synthetic methods.

Sustainability Aspects and Green Synthetic Pathways for Alkenylbenzenes

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including alkenylbenzenes. The focus is on using renewable feedstocks, reducing waste, and employing environmentally benign catalysts and solvents.

Sustainable Feedstocks:

A key aspect of green chemistry is the use of renewable resources. Lignin, a major component of biomass, is a rich source of aromatic compounds. nih.govresearchgate.netnih.gov Research has demonstrated the feasibility of producing benzene from lignin, which could then serve as a starting material for the synthesis of alkenylbenzenes, including this compound. nih.govresearchgate.netnih.gov This approach would reduce the reliance on fossil fuels, the traditional source of aromatic feedstocks.

Green Synthetic Methods:

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. While specific biocatalytic routes to this compound have not been reported, the broader field of biocatalysis offers potential for the future development of enzymatic reactions for C-C bond formation and functional group interconversions that could be applied to its synthesis.

Homogeneous and Heterogeneous Catalysis: The development of catalysts that are highly efficient and recyclable is a central theme in green chemistry. For the synthesis of alkenylbenzenes, this could involve improved catalysts for cross-coupling reactions or for the direct dehydrogenation of alkylbenzenes.

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Synthesis starting from lignin-derived benzene. |

| Atom Economy | Development of catalytic C-C bond forming reactions with high atom efficiency. |

| Use of Safer Solvents and Auxiliaries | Employing water or bio-derived solvents in the synthesis. |

| Design for Energy Efficiency | Utilizing catalytic processes that operate at lower temperatures and pressures. |

The implementation of these green synthetic pathways on an industrial scale would require further research and development to ensure their economic viability and scalability.

Q & A

Q. What are the established synthetic routes for (3-Methyl-4-pentenyl)benzene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, leveraging aromatic electrophilic substitution. For example, a route analogous to [(4e,4z)-5-methoxy-3-methyl-4-pentenyl]-benzene synthesis involves starting with 3-methyl-5-phenyl-pentanal, followed by catalytic hydrogenation or acid-mediated cyclization . Optimization includes adjusting catalyst load (e.g., AlCl₃), temperature (80–120°C), and solvent polarity (toluene or dichloromethane). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability and minimizes side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 6.5–7.2 ppm (benzene ring) and aliphatic protons from the pentenyl chain (δ 1.5–2.5 ppm for methyl groups, δ 4.8–5.5 ppm for unsaturated bonds).

- IR Spectroscopy : Look for C=C stretching (~1640 cm⁻¹) and C-H bending in alkenes (~900 cm⁻¹).

- GC-MS : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~174 g/mol) and fragmentation patterns reflecting the pentenyl chain .

Q. What are the best practices for ensuring purity and reproducibility in the synthesis of this compound?

- Methodological Answer :

- Use high-purity starting materials (≥98%) and anhydrous solvents to prevent side reactions.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (bp ~190–210°C, similar to 3-methylbenzylamine derivatives ).

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound using computational and experimental approaches?

- Methodological Answer :

- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and isomer stability. Compare with experimental DSC data for phase transitions .

- Experimental : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized calorimetry). Use contradiction analysis frameworks (e.g., triangulating NMR, X-ray crystallography, and computational results) to identify systematic errors .

Q. What methodologies are recommended for separating and analyzing stereoisomers of this compound in complex mixtures?

- Methodological Answer :

- Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases (e.g., ethanol/heptane) for enantiomer separation.